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Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-
activated chloride channel (CaCC) that plays a critical role in a variety of physiological
processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal
excitability.[1][2][3] Dysregulation of ANO1 has been implicated in numerous diseases, such as
asthma, hypertension, and the progression of several cancers.[2] Notably, ANOL1 is known to
modulate key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR),
MAPK/ERK, and PI3K/Akt pathways, making it a promising therapeutic target.[2][4][5]

The production of high-purity, functionally active recombinant ANOL is essential for structural
biology, drug screening, and biochemical assays. As a multi-pass transmembrane protein, the
expression and purification of ANO1 present significant challenges, primarily due to its
hydrophobic nature and the need to maintain its native conformation.[6]

This document provides detailed protocols for the expression and purification of recombinant
ANO1 from various expression systems. It includes methods for cell lysis, affinity
chromatography, ion-exchange chromatography, and size-exclusion chromatography, along
with expected quantitative outcomes and a diagram of the ANOL1 signaling pathway.

Expression Systems for Recombinant ANO1
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The choice of expression system is critical for obtaining properly folded and functional ANO1.
Here we outline three commonly used systems:

» Escherichia coli:E. coli is a cost-effective and rapid system for protein expression. However,
as a prokaryotic host, it lacks the machinery for post-translational modifications found in
eukaryotes, and membrane proteins like ANO1 are often expressed as insoluble inclusion
bodies, requiring denaturation and refolding steps.[7][8] A commercial, partial fragment of
human ANO1 has been successfully expressed in E. coli.[9]

 Insect Cells (e.g., Spodoptera frugiperda Sf9): The baculovirus expression vector system
(BEVS) in insect cells is a robust platform for producing large quantities of recombinant
proteins, including complex membrane proteins.[10][11] This system provides some post-
translational modifications and a cellular environment more amenable to the proper folding of
eukaryotic proteins.

o Mammalian Cells (e.g., HEK293): Human Embryonic Kidney (HEK293) cells are widely used
for the transient or stable expression of mammalian proteins, ensuring native-like post-
translational modifications and folding.[12][13][14][15] This system is often the preferred
choice for producing functional ANO1 for pharmacological and physiological studies.[5]

Multi-Step Purification of Recombinant His-tagged
ANO1

A multi-step chromatography approach is typically required to achieve high purity of
recombinant ANO1. The following protocol describes a general workflow for purifying N-
terminally His-tagged ANO1, which can be adapted for each expression system.

Experimental Workflow for ANO1 Purification
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Caption: A general workflow for the expression and purification of recombinant ANO1 protein.
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Protocol 1: Cell Lysis and Membrane Solubilization

This protocol is a starting point and may require optimization depending on the expression
system.

e Cell Harvest:

o E. coli: Centrifuge the cell culture at 6,000 x g for 15 minutes at 4°C. Discard the
supernatant.

o Insect and Mammalian Cells: Centrifuge the cell culture at 600 x g for 10 minutes at 4°C.
[16] Discard the supernatant.

o Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS) and centrifuge
again. The cell pellet can be stored at -80°C or used immediately.

 Lysis and Solubilization:

o Resuspend the cell pellet in ice-cold Lysis Buffer. A typical starting volume is 10-20 mL per
gram of wet cell paste.

o Lysis Buffer Composition:
= 50 mM Tris-HCI, pH 8.0
= 300-500 mM NacCl
= 10% (v/v) Glycerol
» 1% (w/v) n-Dodecyl-B-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)
= 10 mM Imidazole (to reduce non-specific binding to the IMAC resin)[17]
= 1 mM Phenylmethylsulfonyl fluoride (PMSF)
» Protease Inhibitor Cocktail (EDTA-free)

o Incubate on a rotator for 1-2 hours at 4°C to allow for membrane protein solubilization.
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o Further disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds

off).[18]

« Clarification:
o Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

o Carefully collect the supernatant containing the solubilized membrane proteins. Filter the
supernatant through a 0.45 um filter before chromatography.

Protocol 2: Three-Step Chromatographic
Purification

Step 1: Immobilized Metal Affinity Chromatography
(IMAC)

This step captures the His-tagged ANO1 protein from the clarified lysate.[19][20][21]

Column Equilibration: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column
volumes (CV) of IMAC Wash Bulffer.

o IMAC Wash Buffer: 50 mM Tris-HCI, pH 8.0, 300-500 mM NaCl, 10% Glycerol, 0.05%
DDM, 20-40 mM Imidazole.

o Sample Loading: Load the clarified supernatant onto the equilibrated column at a flow rate of
1-2 mL/min.

e Washing: Wash the column with 10-20 CV of IMAC Wash Buffer to remove unbound and
weakly bound proteins.

e Elution: Elute the bound ANO1 protein using a step or linear gradient of imidazole.

o IMAC Elution Buffer: 50 mM Tris-HCI, pH 8.0, 300 mM NacCl, 10% Glycerol, 0.05% DDM,
250-500 mM Imidazole.

o Collect fractions and analyze by SDS-PAGE to identify those containing ANO1.
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Step 2: lon-Exchange Chromatography (IEX)

This step separates proteins based on their net surface charge, removing many remaining
contaminants.[22][23][24][25] Given ANO1's predicted isoelectric point (pl), anion-exchange
chromatography is a suitable second step.

o Buffer Exchange: Pool the IMAC elution fractions containing ANO1 and perform buffer
exchange into the IEX Binding Buffer using dialysis or a desalting column.

o |EX Binding Buffer (Anion Exchange): 20 mM Tris-HCI, pH 8.0, 25 mM NacCl, 10%
Glycerol, 0.05% DDM.

o Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary
ammonium-based resin) with 5-10 CV of IEX Binding Buffer.

o Sample Loading and Elution: Load the buffer-exchanged sample onto the column. Wash with
IEX Binding Buffer until the baseline is stable. Elute the bound proteins with a linear gradient
of 0-100% IEX Elution Buffer over 20 CV.

o |EX Elution Buffer (Anion Exchange): 20 mM Tris-HCI, pH 8.0, 1 M NaCl, 10% Glycerol,
0.05% DDM.

o Collect fractions and analyze by SDS-PAGE.

Step 3: Size-Exclusion Chromatography (SEC)

Also known as gel filtration, this final polishing step separates proteins based on their size and
can remove aggregates and other minor impurities.[26][27][28][29][30]

o Sample Concentration: Pool the IEX fractions containing ANO1 and concentrate them using
an appropriate centrifugal filter device.

o Column Equilibration: Equilibrate a size-exclusion column suitable for the size of the ANO1
monomer/dimer with at least 2 CV of SEC Buffer.

o SEC Buffer: 20 mM HEPES, pH 7.5, 150 mM NacCl, 5% Glycerol, 0.05% DDM.
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o Sample Injection and Separation: Inject the concentrated sample onto the column. The
volume should not exceed 2-5% of the total column volume for optimal resolution.

o Run the column at a constant flow rate and collect fractions.

o Analyze fractions by SDS-PAGE. The purest fractions should correspond to the expected
molecular weight of ANOL1.

Data Presentation

The following tables present representative data for a multi-step purification of recombinant
ANO1 from a 1-liter mammalian cell culture.

Table 1: Purification of Recombinant ANO1

Purification Total Protein ANO1 Protein . .
Yield (%) Purity (%)
Step (mg) (mg)
Clarified Lysate 250 25 100 1
IMAC Elution 15 2.1 84 14
IEX Elution 4 1.8 72 45
SEC Elution 1.2 11 44 >95

Note: Values are representative and may vary based on expression levels and purification
efficiency.

Table 2: Buffer Compositions for ANO1 Purification

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Buffer Composition

50 mM Tris-HCI (pH 8.0), 500 mM NacCl, 10%
Lysis Buffer Glycerol, 1% DDM, 10 mM Imidazole, 1 mM
PMSF, Protease Inhibitors

50 mM Tris-HCI (pH 8.0), 500 mM NacCl, 10%
Glycerol, 0.05% DDM, 40 mM Imidazole

IMAC Wash Buffer

50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10%
Glycerol, 0.05% DDM, 500 mM Imidazole

IMAC Elution Buffer

20 mM Tris-HCI (pH 8.0), 25 mM NaCl, 10%

IEX Binding Buffer
Glycerol, 0.05% DDM

20 mM Tris-HCI (pH 8.0), 1 M NaCl, 10%
Glycerol, 0.05% DDM

IEX Elution Buffer

20 mM HEPES (pH 7.5), 150 mM NacCl, 5%
Glycerol, 0.05% DDM

SEC Buffer

ANO1 Signaling Pathway

ANOL1 can directly or indirectly interact with and activate the Epidermal Growth Factor Receptor
(EGFR), leading to the phosphorylation of EGFR and the subsequent activation of downstream
pro-survival and proliferative pathways like PISK/Akt and MAPK/ERK.[4][5][31][32]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/profile/Sandra-Gabelli/publication/261183135_Using_Ion_Exchange_Chromatography_to_Purify_a_Recombinantly_Expressed_Protein/links/6001108245851553a04501f5/Using-Ion-Exchange-Chromatography-to-Purify-a-Recombinantly-Expressed-Protein.pdf
https://www.bio-rad.com/pt-br/applications-technologies/anion-exchange-chromatography?ID=MWHAZ4C4S
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0062-Ion-exchange-chrom.pdf
https://www.goldbio.com/blogs/articles/an-overview-of-size-exclusion-chromatography-for-protein-purification
https://www.proteogenix.science/protein-purification/no-tag-purification/size-exclusion-chromatography/
https://www.proteogenix.science/protein-purification/no-tag-purification/size-exclusion-chromatography/
https://info.gbiosciences.com/blog/what-should-we-consider-when-selecting-a-protein-extraction-buffer-0-0-1-0
https://en.wikipedia.org/wiki/Size-exclusion_chromatography
https://www.cytivalifesciences.com/en/us/insights/size-exclusion-chromatography
https://www.researchgate.net/figure/ANO1-participates-in-various-signaling-pathways-ANO1-directly-or-indirectly-interacts_fig4_391264383
https://pubmed.ncbi.nlm.nih.gov/25823819/
https://pubmed.ncbi.nlm.nih.gov/25823819/
https://www.benchchem.com/product/b15619651#methods-for-purifying-recombinant-ano1-protein
https://www.benchchem.com/product/b15619651#methods-for-purifying-recombinant-ano1-protein
https://www.benchchem.com/product/b15619651#methods-for-purifying-recombinant-ano1-protein
https://www.benchchem.com/product/b15619651#methods-for-purifying-recombinant-ano1-protein
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15619651?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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